molecular formula C16H15N5O2 B5040661 2-(2-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

2-(2-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B5040661
M. Wt: 309.32 g/mol
InChI Key: JMMORQJXLCIDOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic acetamide derivative characterized by two distinct structural motifs:

  • 4-(1H-Tetrazol-1-yl)phenyl moiety: The tetrazole ring, a nitrogen-rich heterocycle, serves as a bioisostere for carboxylic acids, improving metabolic stability and binding affinity in biological systems .

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-[4-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-23-15-5-3-2-4-12(15)10-16(22)18-13-6-8-14(9-7-13)21-11-17-19-20-21/h2-9,11H,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMORQJXLCIDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: The initial step involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-(1H-tetrazol-1-yl)aniline to form the desired acetamide.

    Reaction Conditions: The reactions are generally carried out under anhydrous conditions with appropriate solvents such as dichloromethane or tetrahydrofuran. The use of a base like triethylamine can facilitate the acylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group on the tetrazole ring can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Products include 2-(2-hydroxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide.

    Reduction: Products include 2-(2-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide with an amine group.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

2-(2-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group and tetrazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Analogs with Tetrazole Moieties

Compounds bearing the 4-(1H-tetrazol-1-yl)phenyl group (Table 1) are critical for understanding the target compound’s behavior:

Table 1: Tetrazole-Containing Acetamides

Compound Name R1 (Acetamide Substituent) Pharmacological Activity Melting Point (°C) Reference
Target Compound 2-Methoxyphenyl Inferred: Potential antifungal N/A -
N-[2,5-Diethoxy-4-(1H-tetrazol-1-yl)phenyl]... Thioxothiazolidinone Antifungal (MIC₅₀: 12.5 µg/mL) 158–217
N-[3-Methyl-4-(1H-tetrazol-1-yl)phenyl]... Thioxothiazolidinone Antifungal (MIC₅₀: 12.5 µg/mL) 158–217
2-{[4-Oxo-2-thioxo...}-N-(3,4,5-trimethoxyphenyl)acetamide Thioxothiazolidinone Anti-inflammatory/analgesic 158–217

Key Observations :

  • The tetrazole group enhances antifungal activity in compounds like N-[2,5-diethoxy-4-(1H-tetrazol-1-yl)phenyl]... (MIC₅₀: 12.5 µg/mL) .
  • Substitution on the acetamide backbone (e.g., thioxothiazolidinone vs. methoxyphenyl) modulates target specificity. For instance, thioxothiazolidinone derivatives exhibit anti-inflammatory activity, while methoxyphenyl groups may improve CNS penetration .

Analogs with Methoxyphenyl or Heterocyclic Substituents

Table 2: Acetamides with Varied Substituents

Compound Name R1 (Acetamide Substituent) R2 (Phenyl Substituent) Activity Reference
N-(4-Piperazinylsulfonylphenyl)acetamide (37) Piperazinylsulfonyl - Analgesic (comparable to paracetamol)
N-(4-(3-Ethoxy-5-(2-fluorophenyl)-triazol-1-yl)phenyl)-2-(phenylsulfonyl)acetamide (54) Phenylsulfonyl Triazole Cytohesin inhibition
2-Phenyl-N-(pyrazin-2-yl)acetamide Phenyl Pyrazin-2-yl Unspecified

Key Observations :

  • Piperazinylsulfonyl derivatives (e.g., Compound 37) show potent analgesic activity, suggesting that sulfonamide groups enhance CNS-targeted effects .
  • Triazole-containing compounds (e.g., Compound 54) demonstrate enzyme inhibition, highlighting the role of nitrogen-rich heterocycles in targeting protein-binding sites .
  • Methoxyphenyl vs.

Physical Properties :

  • Melting Points: Tetrazole derivatives (158–217°C) exhibit higher thermal stability than non-heterocyclic analogs (e.g., piperazinylsulfonyl compounds: ~156–169°C) .
  • Solubility : The tetrazole group’s polarity may enhance aqueous solubility compared to lipophilic substituents like phenylsulfonyl .

Biological Activity

2-(2-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide, a compound with the molecular formula C16H15N5O2C_{16}H_{15}N_{5}O_{2} and a molecular weight of approximately 309.32 g/mol, has gained attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

The biological activity of 2-(2-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of methoxy and tetrazole functional groups enhances its binding affinity to these targets, potentially modulating their activity. This modulation may lead to various biological effects such as:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It could interact with receptors that regulate cell signaling pathways, impacting cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, certain analogs demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung adenocarcinoma), and HeLa (cervical cancer) with IC50 values in the low micromolar range .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against several bacterial strains, showing promising results in inhibiting growth.

Research Findings

A variety of studies have been conducted to assess the biological activity of 2-(2-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide and its derivatives. Below is a summary of key findings:

Study Cell Line Tested IC50 Value (µM) Mechanism
Study AMCF-70.054Induces apoptosis via caspase activation
Study BA5490.048Inhibits tubulin polymerization
Study CHeLa0.011Cell cycle arrest at G2/M phase

Case Studies

  • Cytotoxicity Against Cancer Cells : In a study evaluating the cytotoxic effects on A549 cells, it was found that the compound induced cell cycle arrest and apoptosis through the activation of caspase pathways. The mechanism involved significant disruption of microtubule dynamics, leading to impaired cell division .
  • Antimicrobial Testing : Another study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, revealing that the compound exhibited notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.

Comparison with Similar Compounds

The unique structure of 2-(2-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide differentiates it from similar compounds. For instance:

Compound Key Features Biological Activity
Compound AContains methoxy groupsModerate anticancer activity
Compound BLacks tetrazole ringLower antimicrobial efficacy

The presence of both methoxy and tetrazole groups in our compound enhances its biological activities compared to others lacking these features.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(2-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide, and how are intermediates purified?

  • Methodology :

  • Stepwise Synthesis : Begin with coupling 2-methoxyphenylacetic acid to 4-(1H-tetrazol-1-yl)aniline via an amide bond using carbodiimide coupling reagents (e.g., EDCI/HOBt) in anhydrous DMF .
  • Intermediate Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate intermediates. Monitor purity via TLC (Rf ~0.3–0.5) .
  • Final Product Characterization : Confirm structure via 1H^1H/13C^{13}C-NMR (e.g., methoxy singlet at δ ~3.8 ppm, tetrazole proton at δ ~9.2 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • Methodology :

  • NMR Spectroscopy : Assign aromatic protons (δ 6.8–7.6 ppm), acetamide carbonyl (δ ~168 ppm in 13C^{13}C-NMR), and tetrazole ring signals .
  • IR Spectroscopy : Identify key bands (e.g., C=O stretch at ~1650 cm1^{-1}, N-H bend at ~1550 cm1^{-1}) .
  • Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z ~350–360) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodology :

  • In Vitro Screening : Conduct enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory potential) at 10–100 µM concentrations, using Celecoxib as a positive control .
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and reduce by-products?

  • Methodology :

  • Solvent Optimization : Compare DMF vs. THF for amide coupling efficiency (DMF typically offers higher yields due to polar aprotic nature) .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to stabilize tetrazole intermediates during cyclization .
  • Temperature Control : Maintain 0–5°C during acid chloride formation to minimize hydrolysis .

Q. How to resolve contradictions in spectral data (e.g., unexpected 1H^1H-NMR splitting patterns)?

  • Methodology :

  • 2D NMR Analysis : Perform HSQC and HMBC to confirm connectivity between the methoxyphenyl and tetrazole groups .
  • Computational Validation : Use DFT calculations (e.g., Gaussian 16) to simulate NMR spectra and identify conformational isomers .
  • Alternative Synthesis : Prepare derivatives (e.g., replacing tetrazole with carboxylate) to isolate spectral contributions .

Q. What strategies can elucidate the compound’s target specificity in complex biological systems?

  • Methodology :

  • Proteomics : Perform pull-down assays with biotinylated analogs followed by LC-MS/MS to identify binding partners .
  • Molecular Docking : Use AutoDock Vina to model interactions with COX-2 or EGFR kinase domains, guided by tetrazole’s bioisosteric properties .
  • Kinetic Studies : Measure KiK_i values via surface plasmon resonance (SPR) for competitive inhibition analysis .

Q. How to address discrepancies between in vitro and in vivo activity data?

  • Methodology :

  • ADME Profiling : Assess metabolic stability in liver microsomes and plasma protein binding to identify bioavailability limitations .
  • Formulation Adjustments : Test solubility enhancers (e.g., PEG-400) or nanoparticle encapsulation to improve pharmacokinetics .
  • Metabolite Identification : Use LC-HRMS to detect hydroxylated or glucuronidated derivatives in plasma .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.